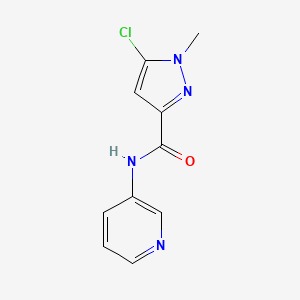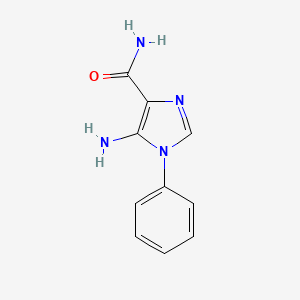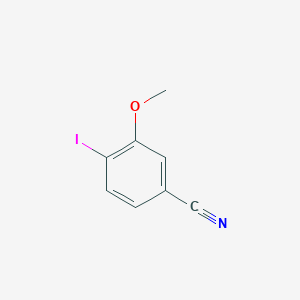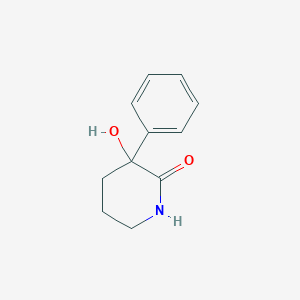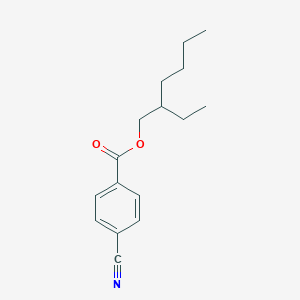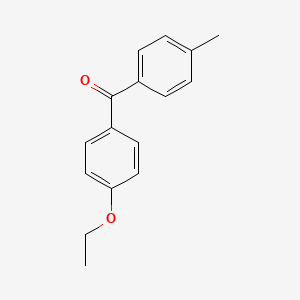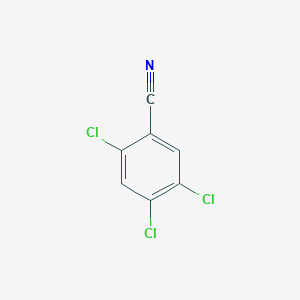![molecular formula C13H12O B3031810 2'-Methyl[1,1'-biphenyl]-3-ol CAS No. 71965-05-4](/img/structure/B3031810.png)
2'-Methyl[1,1'-biphenyl]-3-ol
Vue d'ensemble
Description
2'-Methyl[1,1'-biphenyl]-3-ol is a biphenyl derivative, a class of compounds known for their two phenyl rings connected by a single bond. The methyl group at the 2' position and a hydroxyl group at the 3 position on one of the phenyl rings distinguish this compound. Biphenyl compounds have a wide range of applications, including coordination chemistry, bioinorganic chemistry, materials science, and medicine due to their structural properties and ability to interact with various biological targets .
Synthesis Analysis
The synthesis of biphenyl derivatives can be complex, involving multiple steps and reagents. For instance, a novel synthesis of 2,2'-biphenols, which are structurally related to this compound, has been developed using Pd(ii)-catalyzed, (t)BuOOH-oxidized, and hydroxyl-directed C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols . Another approach for synthesizing biphenyl derivatives involves the regioselective arylation of biphenyl-2-ols with aryl halides under palladium catalysis . Additionally, a facile synthesis method has been reported for 3-(chloromethyl)-2-methyl-1,1'-biphenyl, which is a key intermediate for certain insecticides, highlighting the importance of efficient synthesis routes for environmental and safety reasons .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives can be characterized using various spectroscopic techniques. For example, the structural and conformational properties of certain thiourea derivatives of biphenyl were determined using X-ray single crystal diffraction, FT-IR, Raman, multinuclear NMR, mass spectrometry, and elemental analyses . These techniques can provide detailed information about the arrangement of atoms, functional groups, and intermolecular interactions within the molecule.
Chemical Reactions Analysis
Biphenyl derivatives can participate in a variety of chemical reactions. The regioselective arylation of biphenyl-2-ols with aryl halides is an example of a reaction that can produce various biphenyl derivatives . Additionally, the synthesis of biphenyl-2,2'-dicarboxylic acid-2-methyl ester involves the reaction of biphenyl-2,2'-dicarboxylic acid with metal salts in a mixed solvent, demonstrating the potential for biphenyl compounds to form complexes with metal atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives, such as this compound, are influenced by their molecular structure. The presence of functional groups like the hydroxyl and methyl groups can affect properties like solubility, boiling point, and reactivity. For instance, the strong intermolecular hydrogen bonds observed in the crystal structure of biphenyl-2,2'-dicarboxylic acid-2-methyl ester lead to the formation of a centrosymmetric dimer, which can have implications for its reactivity and potential applications . The oxygen atoms of the carboxylic groups in this compound have strong coordination abilities, which may allow it to aggregate with transition metal atoms or lanthanides to form new complexes .
Applications De Recherche Scientifique
Catalysis and Synthesis
2'-Methyl[1,1'-biphenyl]-3-ol and its derivatives are involved in various catalytic and synthetic processes. For instance, they undergo regioselective arylation reactions with aryl halides under palladium catalysis, facilitating the production of complex organic molecules such as 1,1′ : 2′,1″-terphenyl-2-ol and 2′,6′-diphenylbiphenyl-2-ol (Satoh et al., 1998). This process is crucial in synthesizing various pharmaceuticals and other complex organic compounds.
Medicinal Chemistry
In medicinal chemistry, biphenyl-2-ols, including this compound derivatives, have been explored for their potential in drug development. For instance, compounds derived from this chemical have shown significant antimalarial activity, demonstrating their potential as therapeutic agents against malaria (Werbel et al., 1986). The structure-activity relationships of these compounds offer insights into designing more effective antimalarial drugs.
Antibacterial Properties
Some derivatives of this compound exhibit antibacterial activity. Research on compounds isolated from Rhynchosia suaveolens, such as 4-(3-methyl-but-2-enyl)-5-methoxy-[1,1′-biphenyl]-3-ol, has demonstrated their potential as antibacterial agents (Khan & Shoeb, 1984).
Environmental and Safety Applications
Modified biphenyls, like 3-(chloromethyl)-2-methyl-1,1′-biphenyl, are key intermediates in the synthesis of environmentally significant compounds like bifenthrin, an insecticide. Researchers have developed safer and more environmentally friendly synthesis methods for such intermediates (Zhang et al., 2019).
Material Science
In material science, compounds based on this compound derivatives have been used in developing organic light-emitting diodes (OLEDs). These derivatives are valuable in fabricating devices that emit bright and efficient light, essential for display and lighting technologies (T. and et al., 2001).
Mécanisme D'action
Target of Action
Phenolic compounds, in general, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
Phenolic compounds like 3-(2-Methylphenyl)phenol are potent proteolytic agents. They dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenolic compounds produce a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants, synthesized via the shikimate/phenylpropanoid pathway or the malonate/acetate pathway . These pathways lead to the production of a wide variety of phenolic compounds, including simple phenols and complex polyphenols .
Pharmacokinetics
The bioavailability of phenolic compounds can be influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic rate .
Result of Action
Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties . They can also interact with cellular signaling pathways, modulating the expression of genes involved in cell survival, proliferation, differentiation, and death .
Analyse Biochimique
Biochemical Properties
3-(2-METHYLPHENYL)PHENOL plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The hydroxyl group in 3-(2-METHYLPHENYL)PHENOL can form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzyme activity and stability .
Cellular Effects
3-(2-METHYLPHENYL)PHENOL affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate the expression of genes related to antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, 3-(2-METHYLPHENYL)PHENOL impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 3-(2-METHYLPHENYL)PHENOL exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, 3-(2-METHYLPHENYL)PHENOL may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-METHYLPHENYL)PHENOL can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-(2-METHYLPHENYL)PHENOL is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound may lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(2-METHYLPHENYL)PHENOL vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range results in optimal benefits without significant toxicity .
Metabolic Pathways
3-(2-METHYLPHENYL)PHENOL is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and excretion .
Transport and Distribution
Within cells and tissues, 3-(2-METHYLPHENYL)PHENOL is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s localization and accumulation can be influenced by its affinity for specific cellular compartments. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 3-(2-METHYLPHENYL)PHENOL is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
Propriétés
IUPAC Name |
3-(2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAAIIHOSTYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222251 | |
| Record name | 2'-Methyl(1,1'-biphenyl)-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71965-05-4 | |
| Record name | 2′-Methyl[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71965-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Methyl(1,1'-biphenyl)-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071965054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Methyl(1,1'-biphenyl)-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




